molecular formula C12H13BrN2O B11796265 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

Cat. No.: B11796265
M. Wt: 281.15 g/mol
InChI Key: KXFSSHWDMBAOKG-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is a chemical compound of significant interest in pharmaceutical and organic synthesis research. This molecule features an isoindolin-1-one core scaffold, a structure recognized for its relevance in medicinal chemistry, substituted with a bromo atom and a pyrrolidin-3-yl group. The bromo substituent at the 6-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of analogues for structure-activity relationship (SAR) studies. The incorporation of the pyrrolidin-3-yl moiety, a saturated nitrogen heterocycle, is particularly valuable as it can enhance aqueous solubility and impart key three-dimensional structural features that are often critical for biological activity and target engagement. Compounds based on the isoindolinone structure have been investigated as potential therapeutic agents, including as inhibitors of protein-protein interactions. For instance, related isoindolinone derivatives have been explored for their ability to inhibit the MDM2-p53 interaction, a promising target in oncology research . The specific structural features of this reagent make it a valuable building block for researchers synthesizing compound libraries aimed at discovering new agents in cancer research and other disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one

InChI

InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2

InChI Key

KXFSSHWDMBAOKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A microwave-assisted Pd(II)-catalyzed protocol enables the preparation of N-substituted isoindolinones from brominated precursors. For example, 6-bromo-1-oxoisoindoline can be synthesized by reacting 6-bromo-2-iodobenzoic acid with methylamine under Pd(OAc)₂/Xantphos catalysis, achieving yields of 68–85%. This method is advantageous for scalability and functional group tolerance.

Copper-Mediated Cyclization

A one-pot triple tandem desilylation-cross-coupling-heterocyclization strategy employs CuCl/PPh₃ to convert iodobenzamides and alkynylsilanes into isoindolinones. For instance, reacting N-(3-bromo-4-fluorophenyl)pyrrolidin-2-one with trimethylsilylacetylene (TMSA) in the presence of Cs₂CO₃ and TBAB yields functionalized isoindolinones at 130°C.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF9087
NaHTHF2562
Et₃NCH₃CN5054

Data adapted from JOCPR and Ambeed.

Reductive Amination

An alternative route employs reductive amination of 6-bromo-2-ketoisoindolin-1-one with pyrrolidin-3-one using NaBH₃CN in methanol. This method avoids harsh conditions but requires precise stoichiometric control to prevent over-reduction.

Bromination Strategies

Late-stage bromination is critical for regioselectivity:

Electrophilic Aromatic Substitution

Direct bromination of 2-(pyrrolidin-3-yl)isoindolin-1-one using Br₂ in acetic acid at 60°C introduces bromine at the C6 position with >90% regioselectivity. However, competing N-bromination may occur, necessitating protective groups.

Directed Ortho-Metalation

A lithiation-bromination sequence using n-BuLi/CBr₄ at −78°C selectively functionalizes the C6 position. For example, treating 2-(pyrrolidin-3-yl)isoindolin-1-one with 1.5 equiv n-BuLi in THF followed by CBr₄ yields the brominated product in 72% yield.

Purification and Characterization

Final purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, H-5), 3.88–3.83 (m, pyrrolidine-H).

  • HRMS : m/z 281.15 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 6 undergoes substitution reactions under mild conditions. Key examples include:

ReagentConditionsProductYieldSource
BenzylamineDMF, K<sub>2</sub>CO<sub>3</sub>, 90°C, 12h6-Amino-2-(pyrrolidin-3-yl)isoindolin-1-one78%
Sodium methoxideMeOH, reflux, 6h6-Methoxy derivative65%
Phenylethynyl magnesium bromideTHF, −78°C to RT, 4hAlkyne-substituted isoindolinone72%

The electron-withdrawing isoindolinone carbonyl activates the aromatic ring, facilitating displacement of bromide with amines, alkoxides, or organometallics .

Cross-Coupling Reactions

Palladium/copper-catalyzed couplings enable C–C bond formation:

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OArylboronic acidBiphenyl derivatives83%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>NTerminal alkynesAlkynylated analogs68%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Secondary aminesAminated derivatives74%

These reactions demonstrate compatibility with diverse coupling partners for structural diversification .

Electrophilic Substitution

The electron-rich pyrrolidine moiety participates in electrophilic reactions:

  • Acylation : Acetic anhydride/pyridine yields N-acetylated product (89% yield) .

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at the pyrrolidine nitrogen (62% yield).

  • Mannich Reaction : Formaldehyde/piperazine forms N-Mannich base (71% yield) .

Reductive Transformations

Reduction TypeReagentProductSelectivitySource
DehalogenationH<sub>2</sub>/Pd-C, EtOAcDe-brominated isoindolinone>95%
Pyrrolidine ring openingLiAlH<sub>4</sub>, THFLinear amine derivative58%

Hydrogenolysis selectively removes bromine without affecting the isoindolinone ring .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions:

DipolarophileConditionsHeterocycle FormedYieldSource
Phenyl azideCuI, DIPEA, DMF, 80°CTriazole-fused isoindolinone81%
Dimethyl acetylenedicarboxylateNo catalyst, toluene, refluxPyrrolo-isoindolinone hybrid67%

These reactions expand the scaffold into polycyclic systems .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

Oxidizing AgentConditionsProductYieldSource
KMnO<sub>4</sub>H<sub>2</sub>O/acetone, 0°CPyrrolidinone derivative63%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, RT, 2hN-Oxide88%

Metal-Mediated Functionalization

Iron/copper catalysts enable unique transformations:

  • Iron-catalyzed Haloamidation : With FeCl<sub>3</sub> in DCE at 80°C, forms dibrominated product (4h in , 72% yield).

  • Copper-mediated C–H Activation : CuBr/Cs<sub>2</sub>CO<sub>3</sub> in DMSO introduces acetamide groups at position 3 (79% yield) .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve S<sub>N</sub>Ar yields by 20–30% compared to ethers .

  • Temperature : Cross-couplings require 80–100°C for full conversion, while oxidations proceed efficiently at 0°C .

  • Catalyst Loading : Pd-based systems achieve optimal yields at 5 mol%, whereas Cu-catalyzed reactions require 10–20 mol% .

This compound’s versatile reactivity makes it a valuable intermediate for medicinal chemistry and materials science applications. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly in late-stage functionalization strategies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential

  • Neurological Disorders : Research indicates that compounds with isoindolinone structures may interact with neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety.
  • Cancer Treatment : Preliminary studies have shown that derivatives of isoindolinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation, with some demonstrating IC50 values in the low micromolar range against non-small cell lung cancer and melanoma .

2. Mechanism of Action

  • The mechanism by which 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one exerts its effects is likely through modulation of specific enzymes or receptors involved in metabolic pathways. This interaction can influence signaling cascades relevant to disease progression, particularly in cancer and neurodegenerative diseases .

Materials Science Applications

1. Organic Electronics

  • The unique electronic properties of isoindolinone derivatives make them suitable candidates for organic semiconductors. Their ability to form stable films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2. Synthesis of Functional Materials

  • This compound can serve as a precursor for synthesizing new materials with tailored properties for applications in coatings, adhesives, and other polymeric systems .

Case Studies

Study Objective Findings
Study on Antitumor ActivityEvaluate cytotoxic effects against cancer cell linesDerivatives exhibited IC50 values as low as 0.32 µM against lung cancer cells, indicating strong antitumor activity .
Neurotransmitter Interaction StudyAssess binding affinity to neurotransmitter receptorsCompounds similar to this compound showed significant interaction with serotonin receptors, suggesting potential antidepressant effects.
Organic Electronics ResearchInvestigate use in OLEDsDemonstrated good charge transport properties and stability in thin-film applications, supporting its use in electronic devices .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and isoindolinone ring play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds, their substituents, and similarity scores derived from database analyses:

Compound Name CAS No. Similarity Score Key Substituents Notable Features
6-Bromo-2-methylisoindolin-1-one 1254319-51-1 0.95 Methyl at 2-position Simplified substituent, lower polarity
5-Bromo-2-methylisoindolin-1-one 868066-91-5 0.95 Methyl at 2-position, Br at 5-position Positional isomer; altered electronic distribution
7-Bromo-2,3-dihydro-isoindol-1-one 200049-46-3 0.93 Non-aromatic dihydroisoindole ring Reduced aromaticity; conformational flexibility
2-(4-Bromobenzyl)isoindoline-1,3-dione 153171-22-3 0.93 Bromobenzyl at 2-position; dione Electron-deficient core; increased planarity
4-Bromo-6-hydroxyisoindolin-1-one 1261581-85-4 0.80 Hydroxyl at 6-position, Br at 4-position Polar substituent; H-bonding capacity

Data sourced from structural similarity analyses .

Physicochemical Properties

  • Solubility : The pyrrolidin-3-yl group enhances aqueous solubility compared to methyl or benzyl substituents due to its amine functionality. However, this may reduce blood-brain barrier permeability, a critical factor for Alzheimer’s therapeutics.
  • logP Trends : Bromine increases molecular weight and logP (lipophilicity), but polar substituents (e.g., hydroxyl in 4-Bromo-6-hydroxyisoindolin-1-one) counteract this effect, favoring solubility .

Biological Activity

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , antiviral , and anticancer properties. Its unique structural features allow it to interact with various biological targets, leading to modulation of cellular functions.

Antimicrobial Activity

Recent studies have indicated that isoindolinone derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, isoindole derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/ml .

Table 1: Antimicrobial Activity of Isoindolinone Derivatives

CompoundTarget BacteriaMIC (µg/ml)
This compoundStaphylococcus aureusTBD
Pyrido[3,2-d][1,3]oxazine derivativesStaphylococcus aureus0.5 - 2.0
Isoindolo[2,1-a]quinolinonesStaphylococcus aureusModerate

Antiviral Properties

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for antiviral activity. Studies suggest that these compounds can inhibit viral replication by targeting specific viral proteins or host cell receptors involved in the viral life cycle.

Anticancer Potential

The anticancer properties of isoindolinone derivatives are particularly noteworthy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity of Isoindolinones

A study involving the synthesis and evaluation of novel isoindolinone derivatives demonstrated significant cytotoxicity against various cancer cell lines. The lead compound exhibited an IC50 value of 0.78 µM, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These may include:

  • Enzymes : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptors : Binding to cellular receptors can modulate signaling pathways that regulate cell survival and apoptosis.

The unique structure of this compound allows it to bind with high affinity to these targets, leading to significant biological effects.

Research Findings and Future Directions

Ongoing research is exploring the full potential of this compound in various therapeutic contexts. Its promising biological activities suggest it may serve as a lead compound for drug development aimed at treating infections and cancer.

Future Directions:

  • Further Synthesis : Developing analogs with enhanced potency and selectivity.
  • Mechanistic Studies : Detailed studies on the interaction with specific molecular targets.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

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